molecular formula C20H20N2O4S B15098453 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B15098453
M. Wt: 384.5 g/mol
InChI Key: WLIWHSOGMVQNCX-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the ethoxyphenyl and dimethoxybenzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like pyridine and reducing agents such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dearylated products, while reduction can lead to the formation of secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H20N2O4S/c1-4-26-15-7-5-13(6-8-15)18-12-27-20(21-18)22-19(23)14-9-16(24-2)11-17(10-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)

InChI Key

WLIWHSOGMVQNCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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